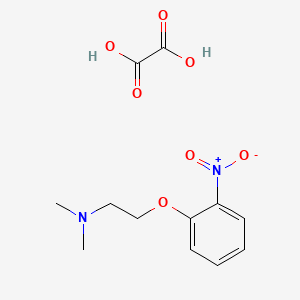![molecular formula C23H18BrNO5S B4044433 4-[3-溴-5-甲氧基-4-(2-苯氧基乙氧基)苄叉]-2-(2-噻吩基)-1,3-恶唑-5(4H)-酮](/img/structure/B4044433.png)
4-[3-溴-5-甲氧基-4-(2-苯氧基乙氧基)苄叉]-2-(2-噻吩基)-1,3-恶唑-5(4H)-酮
描述
(4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, an oxazole ring, and a phenyl group substituted with bromine, methoxy, and phenoxyethoxy groups. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.
科学研究应用
Chemistry
In chemistry, (4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological processes.
Medicine
In medicine, (4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it a potential candidate for use in catalysis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene and oxazole rings separately, followed by their coupling with the substituted phenyl group.
Thiophene Ring Synthesis: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Oxazole Ring Synthesis: The oxazole ring can be prepared through the cyclization of an α-haloketone with an amide.
Coupling Reaction: The final step involves the coupling of the thiophene and oxazole rings with the substituted phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反应分析
Types of Reactions
(4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bonds and other reducible groups.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
作用机制
The mechanism of action of (4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.
相似化合物的比较
Similar Compounds
- (4E)-4-[[3-bromo-5-methoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
- (4E)-4-[[3-bromo-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
- (4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-4-one
Uniqueness
The uniqueness of (4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one lies in its specific substitution pattern and the presence of both thiophene and oxazole rings. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO5S/c1-27-19-14-15(13-18-23(26)30-22(25-18)20-8-5-11-31-20)12-17(24)21(19)29-10-9-28-16-6-3-2-4-7-16/h2-8,11-14H,9-10H2,1H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKXABCVPXFRPK-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CS3)Br)OCCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CS3)Br)OCCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(2-Bromophenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4044354.png)

![4-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044374.png)

![3,5-Dimethyl-1-[4-(2-nitrophenoxy)butyl]piperidine;oxalic acid](/img/structure/B4044389.png)

![N-(3-{[(2-phenylethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4044418.png)
![{2-[2-(2-biphenylyloxy)ethoxy]ethyl}dimethylamine oxalate](/img/structure/B4044425.png)
![methyl 1-[2-hydroxy-3-(4-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B4044438.png)
![2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4044440.png)

![N,N-dimethyl-2-{4-[2-(methylthio)benzoyl]-2-morpholinyl}ethanamine](/img/structure/B4044459.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B4044467.png)
![N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-2-butanamine oxalate](/img/structure/B4044472.png)
